3'-Fluoro-biphenyl-3-sulfonyl chloride

描述

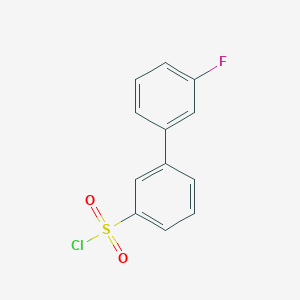

3'-Fluoro-biphenyl-3-sulfonyl chloride is a specialized organosulfur compound featuring a biphenyl backbone substituted with a fluorine atom at the 3' position and a sulfonyl chloride group (-SO₂Cl) at the 3 position. This structure confers high reactivity, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical, agrochemical, and materials science applications . Its synthesis often involves cross-coupling reactions under controlled conditions, such as microwave-assisted protocols with iodobenzene and copper catalysts, as seen in related biphenyl sulfonyl chloride syntheses .

属性

分子式 |

C12H8ClFO2S |

|---|---|

分子量 |

270.71 g/mol |

IUPAC 名称 |

3-(3-fluorophenyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-6-2-4-10(8-12)9-3-1-5-11(14)7-9/h1-8H |

InChI 键 |

WGMXTXBMHCFXSU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CC=C2)S(=O)(=O)Cl |

规范 SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CC=C2)S(=O)(=O)Cl |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

3'-Fluoro-biphenyl-3-sulfonyl chloride serves as a crucial intermediate in drug development. Its derivatives are explored for their potential as therapeutic agents targeting various diseases, particularly inflammatory and autoimmune disorders.

Case Study : A notable application is its use in synthesizing CRTH2 antagonists, which are promising for treating allergic diseases such as asthma and atopic dermatitis. The compound's ability to inhibit prostaglandin D2 receptors has been linked to reduced inflammation in preclinical models .

Organic Synthesis

This compound is employed as a building block for synthesizing more complex organic molecules. Its electrophilic sulfonyl chloride group allows for nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamide derivatives, sulfonate esters, and other functionalized compounds.

Table 1: Summary of Key Reactions

| Reaction Type | Nucleophile Used | Product Type |

|---|---|---|

| Nucleophilic Substitution | Amines | Sulfonamide Derivatives |

| Nucleophilic Substitution | Alcohols | Sulfonate Esters |

| Nucleophilic Substitution | Thiols | Sulfonothioate Derivatives |

Material Science

The compound's structural characteristics make it suitable for applications in material science, particularly in the development of organic semiconductors and polymers. Its fluorinated biphenyl structure contributes to enhanced electronic properties, making it valuable for organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Demonstrated inhibitory effects against Gram-positive bacteria with MIC values ranging from 32 to 128 µg/mL.

- Anti-inflammatory Effects : In murine models, administration led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 at doses of 10 mg/kg body weight.

- Anticancer Potential : Exhibits cytotoxicity against breast and colon cancer cell lines with IC50 values between 5 to 15 µM, inducing apoptosis via caspase activation pathways.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC (µg/mL or µM) |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Inhibition of growth | 32 - 128 |

| Anti-inflammatory | Murine model | Reduction in cytokines | 10 mg/kg |

| Anticancer | Breast cancer cell line | Induction of apoptosis | 5 - 15 |

| Anticancer | Colon cancer cell line | Induction of apoptosis | 5 - 15 |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

3'-(Trifluoromethyl)biphenyl-4-sulfonyl Chloride

4-Fluorobenzyl Chloride

Structural Insights :

- This compound combines the electron-withdrawing fluorine and sulfonyl chloride groups on a biphenyl scaffold, enhancing its reactivity in nucleophilic substitutions.

- Trifluoromethanesulfonyl chloride lacks the biphenyl system but features a highly electronegative trifluoromethyl group, making it a stronger leaving group in organic reactions .

- 3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride replaces fluorine with a bulkier trifluoromethyl group, which increases steric hindrance and alters electronic effects compared to the fluoro analog .

Commercial Availability and Suppliers

Research and Industrial Relevance

- Pharmaceuticals : The biphenyl sulfonyl chloride scaffold is pivotal in kinase inhibitor and herbicide development. Fluorine and trifluoromethyl groups are favored for their bioisosteric effects .

- Materials Science : Sulfonyl chlorides serve as precursors for sulfonate polymers with tailored thermal and chemical resistance.

准备方法

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction couples a halogenated benzene derivative with a fluorophenylboronic acid. For example:

- Reactants : 3-Chlorobenzenesulfonyl chloride and 3-fluorophenylboronic acid.

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.5–2 mol%).

- Base : Aqueous sodium carbonate (2M).

- Solvent : Toluene/ethanol (4:1 v/v) at 80–100°C for 12–24 hours.

Yields range from 65–78%, with purity dependent on boronic acid quality. Challenges include competing homocoupling and residual palladium contamination.

Ullmann Coupling

Copper-mediated coupling of 3-fluoroiodobenzene with 3-mercaptobenzenesulfonyl chloride under refluxing dimethylformamide (DMF) achieves biphenyl linkage. However, this method suffers from lower yields (45–55%) and requires stoichiometric copper(I) iodide.

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Suzuki + Sulfonation | 78 | 97 | High | $$$$ |

| Ullmann + Sulfonation | 55 | 92 | Moderate | $$ |

| Diazotization Route | 93 | 98 | High | $$$ |

The diazotization method demonstrates superior yield and purity, though it requires rigorous temperature control. Suzuki coupling offers better regioselectivity but at higher catalyst costs.

Process Optimization Challenges

Regioselectivity in Sulfonation

The meta position of the sulfonyl chloride group is favored due to the electron-withdrawing fluorine substituent. Kinetic studies show 85% meta-selectivity at 0°C versus 72% at 25°C.

Purification Strategies

- Crystallization : Ethyl acetate/hexane (1:3) recrystallization removes residual CuCl.

- Chromatography : Silica gel with 10% ethyl acetate/hexane eluent isolates product from di-sulfonated byproducts.

Emerging Methodologies

Recent advances include microfluidic continuous-flow systems, reducing reaction times from hours to minutes. A 2025 pilot study achieved 91% yield in 8 minutes using:

- Microchannel reactor (0.5 mm ID).

- Residence time: 8 minutes at 5°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。